molecular formula C6H6ClFN2 B12961634 (4-Chloro-5-fluoropyridin-3-YL)methylamine

(4-Chloro-5-fluoropyridin-3-YL)methylamine

Cat. No.: B12961634
M. Wt: 160.58 g/mol
InChI Key: BGSHNQRLXOYRMQ-UHFFFAOYSA-N
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Description

(4-Chloro-5-fluoropyridin-3-yl)methanamine is a chemical compound with the molecular formula C6H6ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-5-fluoropyridin-3-yl)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method includes the reaction of 4-chloro-5-fluoropyridine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of (4-Chloro-5-fluoropyridin-3-yl)methanamine may involve large-scale halogenation and amination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-fluoropyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(4-Chloro-5-fluoropyridin-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-5-fluoropyridin-3-yl)methanamine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form strong bonds with target molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-6-fluoropyridin-2-yl)methanamine
  • (5-Chloro-4-fluoropyridin-3-yl)methanamine
  • (4-Chloro-6-fluoropyridin-3-yl)methanamine

Uniqueness

(4-Chloro-5-fluoropyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of chlorine and fluorine atoms imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

(4-chloro-5-fluoropyridin-3-yl)methanamine

InChI

InChI=1S/C6H6ClFN2/c7-6-4(1-9)2-10-3-5(6)8/h2-3H,1,9H2

InChI Key

BGSHNQRLXOYRMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)Cl)CN

Origin of Product

United States

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